

# A Comparative Guide to Preclinical and Clinical TBK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | (Rac)-BAY-985 |           |
| Cat. No.:            | B15092534     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

TANK-binding kinase 1 (TBK1) has emerged as a critical signaling node in a multitude of cellular processes, including innate immunity, inflammation, autophagy, and oncogenesis. Its dysregulation is implicated in various pathologies, making it a compelling therapeutic target. This guide provides a comprehensive review of notable preclinical and clinical TBK1 inhibitors, summarizing their quantitative data, detailing key experimental methodologies, and illustrating the core signaling pathways involved.

### Introduction to TBK1 and its Inhibition

TBK1 is a serine/threonine-protein kinase that plays a pivotal role in the innate immune system. It is activated by various stimuli and phosphorylates several substrates, including interferon regulatory factors (IRFs) and components of the NF-kB signaling pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[1] Given its central role, aberrant TBK1 activity is associated with autoimmune diseases, chronic inflammation, and certain cancers.[1][2][3] TBK1 inhibitors primarily function by competing with ATP for the kinase's binding site, thereby blocking its phosphorylation activity and downstream signaling.[2]

## Preclinical TBK1 Inhibitors: A Comparative Overview



A variety of small molecule inhibitors targeting TBK1 have been developed and characterized in preclinical studies. These compounds exhibit a range of potencies and selectivities. The following table summarizes the in vitro inhibitory activities of several prominent preclinical TBK1 inhibitors.

Table 1: In Vitro Potency of Preclinical TBK1 Inhibitors

| Compound    | TBK1 IC50                              | ΙΚΚε ΙС50 | Other<br>Notable<br>Targets<br>(IC50)            | Assay<br>Conditions              | Reference(s |
|-------------|----------------------------------------|-----------|--------------------------------------------------|----------------------------------|-------------|
| BX-795      | 6 nM                                   | 41 nM     | PDK1 (111<br>nM)                                 | Cell-free<br>kinase assay        |             |
| Amlexanox   | ~1-2 µM                                | ~1-2 μM   | -                                                | MBP<br>phosphorylati<br>on assay |             |
| GSK8612     | 158 nM<br>(pIC50: 6.8)                 | >10 μM    | Highly<br>selective over<br>285 other<br>kinases | Recombinant<br>TBK1 assay        |             |
| MRT67307    | 19 nM                                  | 160 nM    | ULK1 (45<br>nM), ULK2<br>(38 nM)                 | Cell-free<br>kinase assay        |             |
| BAY-985     | 2 nM (low<br>ATP), 30 nM<br>(high ATP) | 2 nM      | -                                                | ATP-<br>competitive<br>assay     |             |
| Compound II | 13 nM                                  | 59 nM     | -                                                | Biochemical screen               |             |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. The data presented here are compiled from various sources and should be interpreted as representative values.



# In Vivo Efficacy of TBK1 Inhibitors in Preclinical Models

The therapeutic potential of TBK1 inhibitors has been evaluated in various animal models of cancer and autoimmune disease. These studies provide crucial insights into the in vivo activity and potential clinical utility of these compounds.

Table 2: Summary of In Vivo Efficacy of Select TBK1 Inhibitors

| Compound                         | Animal<br>Model     | Disease<br>Model                    | Dosing<br>Regimen            | Key<br>Findings                                                  | Reference(s |
|----------------------------------|---------------------|-------------------------------------|------------------------------|------------------------------------------------------------------|-------------|
| Amlexanox                        | Nude mice           | Melanoma<br>xenograft               | Not specified                | Significantly reduced tumor growth                               |             |
| Compound II                      | Trex1-/- mice       | Autoimmune<br>disease<br>(AGS-like) | Not specified                | Ameliorated autoimmune phenotypes, increased survival            |             |
| Exo<br>Therapeutics<br>Inhibitor | TREX-1 null<br>mice | Autoimmune<br>disease               | Oral<br>administratio<br>n   | Dramatic reduction of pro-inflammatory cytokines (IFN-β, CXCL10) |             |
| BX-795                           | Mice                | Osteoarthritis                      | Intra-articular<br>injection | Ameliorated cartilage degeneration and reduced pain              |             |

## **Clinical Development of TBK1 Inhibitors**







Several TBK1 inhibitors have progressed into clinical trials, primarily in the fields of oncology and inflammatory diseases.

Momelotinib (MMB), a JAK1/2 inhibitor with additional activity against TBK1, has undergone extensive clinical investigation for the treatment of myelofibrosis. The phase 3 MOMENTUM trial (NCT04173494) demonstrated that momelotinib was superior to danazol in improving symptoms, reducing spleen size, and addressing anemia in myelofibrosis patients previously treated with a JAK inhibitor.

Table 3: Key Clinical Trials of Momelotinib in Myelofibrosis



| Trial Identifier            | Phase | Status    | Key Endpoints                                                                          | Summary of<br>Results                                                                                                                                                 |
|-----------------------------|-------|-----------|----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| MOMENTUM<br>(NCT04173494)   | 3     | Completed | Total Symptom Score (TSS) response, transfusion independence, spleen volume reduction. | Momelotinib showed statistically significant improvements in symptoms, spleen size, and anemia compared to danazol.                                                   |
| SIMPLIFY-1<br>(NCT01969838) | 3     | Completed | Splenic response rate, transfusion independence.                                       | Momelotinib was non-inferior to ruxolitinib for splenic response but did not meet non-inferiority for symptom response. Anemia-related endpoints favored momelotinib. |
| SIMPLIFY-2<br>(NCT02101268) | 3     | Completed | Splenic response rate.                                                                 | The primary endpoint of spleen superiority over best available therapy (mostly ruxolitinib) was not met.                                                              |

Amlexanox has been investigated in clinical trials for metabolic disorders such as obesity and type 2 diabetes. Its potential for treating autoimmune diseases like systemic lupus



erythematosus (SLE) is also being explored due to its ability to inhibit type I interferon production and suppress B cell differentiation in vitro. However, specific clinical trial data for Amlexanox in autoimmune diseases is still emerging.

## **Signaling Pathways and Experimental Workflows**

To understand the mechanism of action and the experimental approaches used to evaluate TBK1 inhibitors, the following diagrams illustrate the core TBK1 signaling pathway and a typical experimental workflow for inhibitor testing.





TBK1 Signaling in Innate Immunity



#### Workflow for Preclinical Evaluation of TBK1 Inhibitors



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Targeting TANK-binding kinase 1 (TBK1) in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- To cite this document: BenchChem. [A Comparative Guide to Preclinical and Clinical TBK1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15092534#review-of-clinical-and-preclinical-studies-on-tbk1-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com